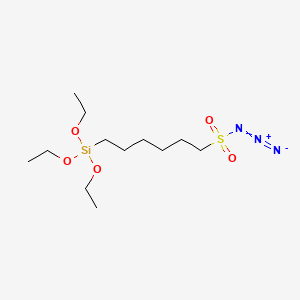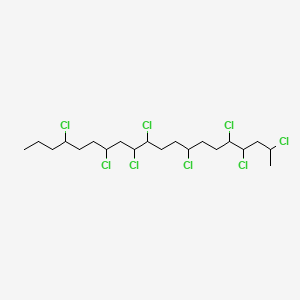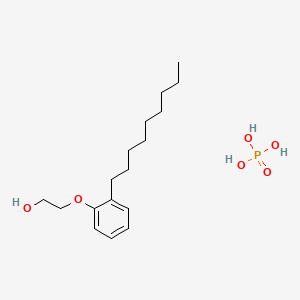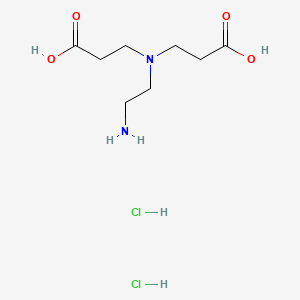
6-Azidosulfonylhexyltriethoxysilane
Vue d'ensemble
Description
6-Azidosulfonylhexyltriethoxysilane is an organosilane compound with the molecular formula C₁₂H₂₇N₃O₅SSi. It is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable silane coupling agent . This compound is used in various applications due to its unique chemical properties, including its ability to undergo nitrene insertion into aliphatics and aromatics at elevated temperatures .
Méthodes De Préparation
The synthesis of 6-Azidosulfonylhexyltriethoxysilane involves the reaction of hexyltriethoxysilane with sulfonyl azide. The reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the successful formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet commercial standards .
Analyse Des Réactions Chimiques
6-Azidosulfonylhexyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Azidosulfonylhexyltriethoxysilane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Azidosulfonylhexyltriethoxysilane involves its ability to form covalent bonds with both organic and inorganic materials. The hydrolyzable group in the compound forms stable condensation products with siliceous surfaces and other oxides, while the organofunctional group alters the wetting or adhesion characteristics of the substrate . This dual functionality allows the compound to significantly affect the covalent bond between different materials, enhancing their overall properties .
Comparaison Avec Des Composés Similaires
6-Azidosulfonylhexyltriethoxysilane can be compared with other similar compounds, such as:
4-(Azidosulfonyl)phenethyltrimethoxysilane: This compound also contains an azido group and is used for similar applications in enhancing material properties.
Hexyltriethoxysilane: While lacking the azido group, this compound is used as a silane coupling agent but may not offer the same level of reactivity and versatility as this compound. The uniqueness of this compound lies in its ability to undergo nitrene insertion reactions and its dual functionality, which provides enhanced bonding capabilities compared to other silane coupling agents.
Propriétés
IUPAC Name |
N-diazo-6-triethoxysilylhexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O5SSi/c1-4-18-22(19-5-2,20-6-3)12-10-8-7-9-11-21(16,17)15-14-13/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYSEGMTGODKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCS(=O)(=O)N=[N+]=[N-])(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914468 | |
| Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96550-26-4 | |
| Record name | 1-Hexanesulfonyl azide, 6-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096550264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azidosulfonylhexyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














